molecular formula C18H18F3N3O2 B6965552 6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one

6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one

Cat. No.: B6965552
M. Wt: 365.3 g/mol
InChI Key: YHXBRZRRJAGBDW-UHFFFAOYSA-N
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Description

6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyridinone moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring and pyridinone moiety also contribute to the compound’s overall activity by interacting with different pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives. Examples include:

Uniqueness

6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-12-10-13(11-16(25)22-12)17(26)24-8-6-23(7-9-24)15-4-2-14(3-5-15)18(19,20)21/h2-5,10-11H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXBRZRRJAGBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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